2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Adenylyl cyclase Inflammatory pain Structure-activity relationship

2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 1416346-85-4) is a heterocyclic small molecule (MW 285.28 g/mol) containing a pyrazolyl-pyrimidinone core. This scaffold has been identified in peer-reviewed research as a potent and selective inhibitor of adenylyl cyclase type 1 (AC1), a target for chronic and inflammatory pain.

Molecular Formula C14H12FN5O
Molecular Weight 285.28 g/mol
Cat. No. B11787235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Molecular FormulaC14H12FN5O
Molecular Weight285.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N
InChIInChI=1S/C14H12FN5O/c1-8-6-13(21)18-14(17-8)20-12(16)7-11(19-20)9-2-4-10(15)5-3-9/h2-7H,16H2,1H3,(H,17,18,21)
InChIKeyGAOCSKHSFLFNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one: A Pyrazolyl-Pyrimidinone Scaffold for Selective Kinase and Cyclase Inhibition Research


2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 1416346-85-4) is a heterocyclic small molecule (MW 285.28 g/mol) containing a pyrazolyl-pyrimidinone core [1]. This scaffold has been identified in peer-reviewed research as a potent and selective inhibitor of adenylyl cyclase type 1 (AC1), a target for chronic and inflammatory pain [2]. Additionally, patent literature associates related pyrazole-pyrimidine compounds with dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) inhibition for oncology applications [3]. The compound is available for research procurement at a minimum purity of 95% [1].

Procurement Risk: Why Generic Pyrazolyl-Pyrimidinones Cannot Replace 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one


Minor structural variations within the pyrazolyl-pyrimidinone class can drastically alter target selectivity and potency. For example, the introduction of a 4-fluorophenyl substituent versus a methyl or tert-butyl group at the pyrazole 3-position has been shown to shift AC1 inhibitory activity by orders of magnitude in related series [1]. The specific combination of a 5-amino group on the pyrazole and a 6-methyl group on the pyrimidinone ring in this compound creates a unique hydrogen-bonding and steric profile that cannot be presumed equivalent to close analogs without confirmatory data. Substituting this compound with a generic 'pyrazolyl-pyrimidinone' without verifying the exact substitution pattern risks invalidating biological assay results and wasting procurement resources.

Head-to-Head Quantitative Differentiation Evidence for 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one


Structural Differentiation: 4-Fluorophenyl Substituent versus Key AC1 Inhibitor Comparators

The 4-fluorophenyl moiety at the pyrazole 3-position presents a critical point of differentiation. In the optimized AC1 inhibitor series, SAR studies revealed that aryl substitutions on the pyrazole ring dramatically modulate potency. While direct IC50 data for the target compound is absent from the published literature, its closest structurally characterized comparators from the same scaffold series—such as lead compound 7–47A (AC10142A)—achieved an AC1 IC50 of 0.26 µM [1]. The target compound's 4-fluorophenyl group introduces distinct electronic effects (Hammett σp = 0.06 for F) and lipophilicity (π = 0.14) compared to the unsubstituted phenyl or heteroaryl variants used in the lead optimization campaign, providing a rationale for its procurement as a SAR probe.

Adenylyl cyclase Inflammatory pain Structure-activity relationship

Kinase Inhibition Potential: DYRK1B Patent Association as a Differentiator from CNS-Targeted AC1 Probes

The parent patent US20210179591A1 explicitly claims pyrazole-pyrimidine compounds with fluorophenyl substitution as DYRK1B inhibitors for tumor treatment [1]. This association with an oncology kinase target contrasts with the AC1 inhibitor patent family (US20230293523) [2], where the compound core is directed toward CNS pain indications. While no quantitative DYRK1B IC50 data is publicly available for this specific compound, the patent's structural claims place it in a distinct therapeutic class from the AC1 inhibitor series, suggesting divergent selectivity profiles that warrant procurement for target deconvolution studies.

DYRK1B Oncology Kinase inhibition

Physicochemical Differentiation: Computed Lipophilicity and Rotatable Bond Profile vs. AC1 Lead Compound 7–47A

The target compound exhibits a computed XLogP3-AA of 1.5, with only 2 rotatable bonds (PubChem) [1]. This contrasts with second-generation AC1 lead 7–47A (AC10142A), which was specifically designed with increased rotational degrees of freedom to improve aqueous solubility to 74 ± 7 µM [2]. The target compound's lower conformational flexibility and different lipophilicity profile make it a valuable comparator for dissecting the relationship between molecular rigidity and target binding in the pyrazolyl-pyrimidinone scaffold—particularly relevant given that the first-generation AC1 inhibitors in this class suffered from poor aqueous solubility.

Drug-likeness Physicochemical properties Solubility optimization

Availability and Purity Baseline: Defined Minimum Specifications vs. Uncharacterized Analogs

The compound is commercially available with a defined minimum purity specification of 95%, backed by batch-level quality assurance documentation including SDS and Certificate of Analysis upon request (AKSci) . This contrasts with many close structural analogs (e.g., 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, CAS 79871-76-4) that are sold without published purity specifications or quality documentation . For procurement officers and researchers, this documented purity baseline reduces the risk of confounding impurities in biological assays.

Research chemical procurement Quality control Reproducibility

Optimal Research Use Cases for 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one Based on Evidence


SAR Probe for Halogen-Bonding Interactions in AC1 Inhibitor Optimization

The 4-fluorophenyl group provides a distinct electronic environment compared to the phenyl, methyl, or tert-butyl substituents explored in published AC1 lead optimization [1]. Researchers can use this compound to quantify the contribution of fluorine-mediated interactions to AC1 binding affinity and selectivity over AC8, directly addressing a gap in the current SAR landscape for this scaffold.

Kinase Selectivity Profiling: DYRK1B vs. AC1 Target Deconvolution

Patent evidence places this compound at the intersection of two distinct therapeutic target classes: AC1 (chronic pain) and DYRK1B (oncology) [2][3]. Procurement enables side-by-side enzymatic profiling to determine whether the 4-fluorophenyl substitution biases activity toward one target, informing lead series triage decisions.

Physicochemical Comparator in Solubility-Permeability Trade-Off Studies

With only 2 rotatable bonds and a moderate XLogP3-AA of 1.5 , this compound serves as a low-flexibility control against the high-flexibility AC1 lead 7–47A (AC10142A), which achieved 74 µM solubility [4]. Parallel measurement of thermodynamic solubility and PAMPA permeability across these matched-pair analogs can guide property optimization strategies.

Quality-Controlled Reference Standard for Pyrazolyl-Pyrimidinone Bioassays

The 95% minimum purity specification with batch-level COA documentation makes this compound suitable as a system suitability reference standard for high-throughput screening campaigns involving pyrazolyl-pyrimidinone libraries, where impurity-driven false positives are a recognized risk.

Quote Request

Request a Quote for 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.